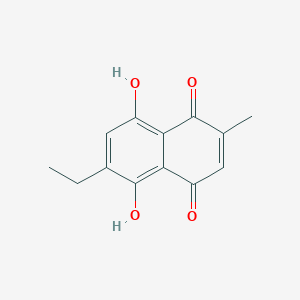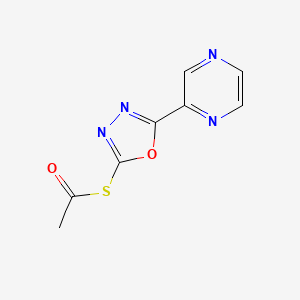
S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with an oxadiazole ring and an ethanethioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the pyrazine-oxadiazole intermediate with ethanethioate using reagents like ethyl bromoacetate under basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Drug Development: It is being explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Agriculture: It is being investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway and the MAPK/ERK pathway, leading to reduced inflammation and inhibition of cancer cell growth
Comparación Con Compuestos Similares
- S-(2-pyrazin-2-ylethyl) ethanethioate
- 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
- Pyrrolopyrazine derivatives
Comparison:
- Uniqueness: S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate is unique due to the presence of both pyrazine and oxadiazole rings, which confer distinct electronic properties and reactivity.
- Applications: While similar compounds may also have applications in medicinal chemistry and materials science, the specific combination of rings in this compound provides unique opportunities for drug development and catalysis .
Propiedades
Número CAS |
104820-26-0 |
|---|---|
Fórmula molecular |
C8H6N4O2S |
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
S-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C8H6N4O2S/c1-5(13)15-8-12-11-7(14-8)6-4-9-2-3-10-6/h2-4H,1H3 |
Clave InChI |
QJRVFNRGLKKVHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC1=NN=C(O1)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


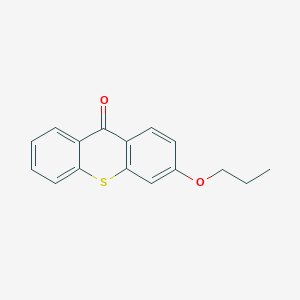



![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
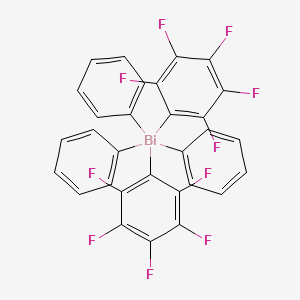
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
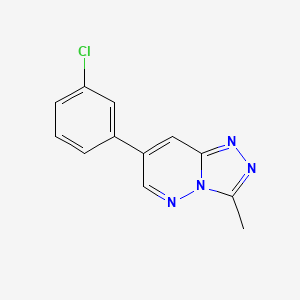


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)

